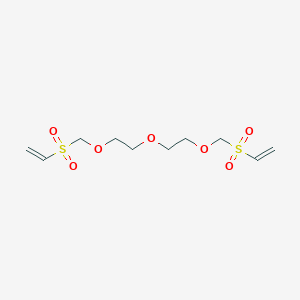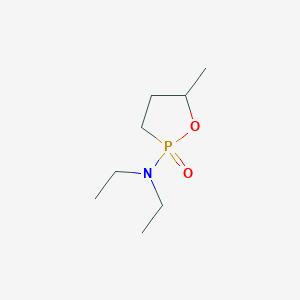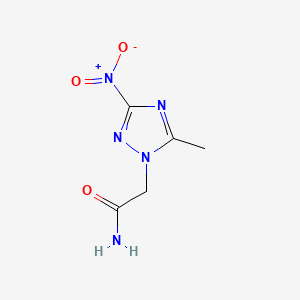
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-nitro-1H-1,2,4-triazole with acetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods often employ microwave irradiation to enhance reaction rates and yields. This approach not only reduces reaction times but also minimizes the formation of by-products .
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an antifungal and antibacterial agent.
Medicine: Research has indicated potential anticancer properties, making it a subject of interest in oncology.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- involves its interaction with specific molecular targets. In biological systems, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
The compound also interacts with various enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol biosynthesis.
Voriconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: Known for its broad-spectrum antifungal activity.
What sets 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- apart is its unique combination of a nitro group and an acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
151354-67-5 |
|---|---|
Molecular Formula |
C5H7N5O3 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-(5-methyl-3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O3/c1-3-7-5(10(12)13)8-9(3)2-4(6)11/h2H2,1H3,(H2,6,11) |
InChI Key |
BVLWHDJSAZIHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


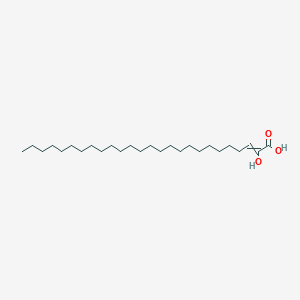
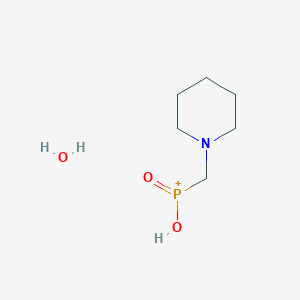
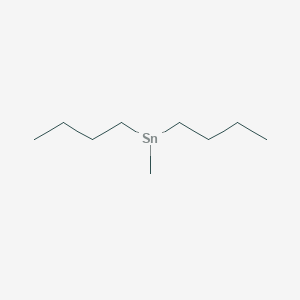


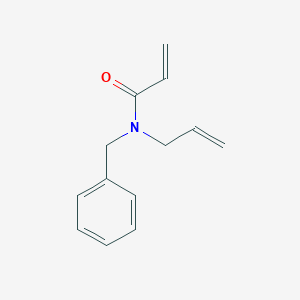
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

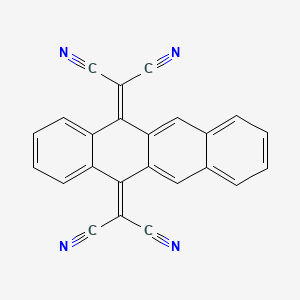
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
